2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]
Overview
Description
2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] is a chemical compound with the molecular formula C33H30Br2. It is a derivative of fluorene, characterized by the presence of two bromine atoms and two tert-butyl groups attached to the fluorene core. This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] can be synthesized through several methods. One common approach involves the bromination of 2,7-di-tert-butylfluorene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions of the fluorene ring .
Industrial Production Methods
In an industrial setting, the production of 2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted fluorene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydrogenated fluorene derivatives.
Scientific Research Applications
2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Material Science: Employed in the development of advanced materials with unique optical and electronic properties.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry
Mechanism of Action
The mechanism of action of 2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] involves its interaction with molecular targets through various pathways:
Electronic Effects: The presence of bromine atoms and tert-butyl groups influences the electronic properties of the fluorene core, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9’-spirobi[fluorene]: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
2,7-Di-tert-butyl-9,9’-spirobi[fluorene]:
2,7-Dibromo-2’,7’-DI-tert-butylfluorene: Similar structure but without the spiro linkage, leading to different physical and chemical properties
Uniqueness
2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] is unique due to the combination of bromine atoms and tert-butyl groups attached to the fluorene core, along with the spiro linkage. This unique structure imparts distinct electronic, steric, and optical properties, making it valuable in various advanced applications .
Properties
IUPAC Name |
2',7'-dibromo-2,7-ditert-butyl-9,9'-spirobi[fluorene] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30Br2/c1-31(2,3)19-7-11-23-24-12-8-20(32(4,5)6)16-28(24)33(27(23)15-19)29-17-21(34)9-13-25(29)26-14-10-22(35)18-30(26)33/h7-18H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWHYOIWTKPZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)C=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625361 | |
Record name | 2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439791-57-8 | |
Record name | 2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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